Product packaging for 3-Fluoropyridazine(Cat. No.:)

3-Fluoropyridazine

Cat. No.: B11924793
M. Wt: 98.08 g/mol
InChI Key: JOSLQLBJJDFBCQ-UHFFFAOYSA-N
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Description

3-Fluoropyridazine is a useful research compound. Its molecular formula is C4H3FN2 and its molecular weight is 98.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3FN2 B11924793 3-Fluoropyridazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSLQLBJJDFBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance Within Organofluorine Chemistry and Nitrogen Heterocycles

The importance of 3-Fluoropyridazine in modern chemical synthesis is best understood by considering the synergistic contributions of its two defining features: the fluorine atom and the pyridazine (B1198779) ring.

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The fluorine atom, being the most electronegative element, imparts a range of desirable properties. Its presence in a molecule can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450, which can prolong the in vivo lifetime of a drug.

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which influences its absorption, distribution, and transport across biological membranes.

Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH and its ability to interact with biological targets.

Influence Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a molecule to its target protein or enzyme.

Nitrogen heterocycles are ubiquitous frameworks in a vast number of pharmaceuticals and biologically active natural products. researchgate.net The pyridazine ring itself possesses distinct characteristics that make it an attractive scaffold in medicinal chemistry. researchgate.net Its two adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors. These features can improve aqueous solubility and facilitate strong, specific interactions with biological targets. researchgate.net The incorporation of the pyridazine moiety has been linked to a wide array of biological activities, including antibacterial and antifungal properties. nih.gov

When combined, the fluorine atom on the pyridazine ring creates a highly versatile and electron-deficient system. This unique electronic profile not only fine-tunes the physicochemical properties of the molecule but also dictates its chemical reactivity, making this compound a key intermediate for synthesizing diverse libraries of novel compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₃FN₂
Molecular Weight 98.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 134-136 °C
Density ~1.25 g/cm³

Historical Context of Fluorinated Pyridazine Synthesis and Reactivity

Direct Fluorination of Pyridazine Precursors

Direct fluorination of pre-existing pyridazine rings offers an atom-economical approach to this compound. These methods involve the direct replacement of a hydrogen, halogen, or diazonium group with a fluorine atom.

Site-Selective C-H Fluorination Strategies

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. A notable advancement in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of nitrogen heterocycles. researchgate.netnih.govorgsyn.orgberkeley.edugoogle.com This method has been shown to be effective for the fluorination of pyridines and diazines, demonstrating high selectivity for the position adjacent to the nitrogen atom. researchgate.netnih.gov The reactions are typically conducted under mild conditions, at or near ambient temperature, and can be completed within a short timeframe. nih.govorgsyn.org The utility of this method is further enhanced by the commercial availability of AgF₂. researchgate.netgoogle.com Mechanistic studies suggest that the reaction proceeds through a pathway analogous to classic pyridine (B92270) amination, where the silver(II) fluoride acts as both an oxidant and a fluoride source. researchgate.netnih.gov

ReagentSubstrate ScopeSelectivityConditions
Silver(II) Fluoride (AgF₂)Pyridines, DiazinesHigh for C-H adjacent to nitrogenAmbient temperature, 1 hour

This table summarizes the key features of site-selective C-H fluorination using silver(II) fluoride.

Halogen-Exchange and Dediazonation Fluorination Pathways

Halogen-exchange (Halex) fluorination is a widely used industrial process for the synthesis of fluoroaromatics. wikipedia.org This method involves the displacement of a chlorine or bromine atom with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF). wikipedia.orgresearchgate.net The reaction is often carried out in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. wikipedia.org The efficiency of the Halex reaction can be influenced by factors such as the nature of the leaving group, the presence of activating groups on the pyridazine ring, and the choice of fluoride source and solvent. wikipedia.orgthieme-connect.de For instance, the use of phase-transfer catalysts can enhance the rate and selectivity of the fluorination of chlorodiazines. researchgate.net

Dediazonation fluorination, famously known as the Balz-Schiemann reaction, provides another route to fluoroheterocycles. thieme-connect.degoogle.com This two-step process involves the diazotization of an aminopyridazine to form a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or its salts, to yield the corresponding fluoropyridazine. thieme-connect.de While a versatile method, the Balz-Schiemann reaction can sometimes be limited by the stability of the intermediate diazonium salt and the potential for side reactions. thieme-connect.de An alternative approach involves performing the diazotization in anhydrous hydrogen fluoride (HF), which serves as both the diazotizing agent and the fluoride source. thieme-connect.degoogle.com

MethodPrecursorReagentsKey Features
Halogen-ExchangeChloro- or BromopyridazineKF, CsFHigh temperatures, polar aprotic solvents
DediazonationAminopyridazineNaNO₂, HBF₄ or HFTwo-step process, formation of diazonium intermediate

This table compares the key aspects of halogen-exchange and dediazonation fluorination pathways.

De Novo Synthesis of the Fluoropyridazine Ring System

De novo synthesis involves the construction of the fluoropyridazine ring from acyclic or non-pyridazine precursors. This approach offers the advantage of introducing the fluorine atom at a specific position early in the synthetic sequence, often leading to high regioselectivity.

Ring-Closure Reactions from Acyclic or Non-Pyridazine Precursors

The construction of the pyridazine ring through the cyclization of acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.govrsc.orgresearchgate.net For the synthesis of fluorinated pyridazines, this can involve the use of fluorinated building blocks that are incorporated into the final ring structure. While specific examples for this compound are not detailed in the provided search results, the general principle involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. The strategic placement of a fluorine atom on one of the acyclic precursors would lead to the desired fluorinated pyridazine.

Cycloaddition Reactions for Fluorinated Pyridazine Scaffolds

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of heterocyclic rings. uchicago.edu In the context of fluoropyridazine synthesis, [3+2] cycloaddition reactions have been employed to construct the core ring system. nih.govresearchgate.net For example, the reaction of pyridazinium ylides with fluorinated dipolarophiles can lead to the formation of fused pyrrolo-pyridazine structures. nih.gov These reactions often proceed with high regioselectivity. nih.gov While the provided information focuses on 5-fluoropyridazines and fused systems, the underlying principles of cycloaddition chemistry can be adapted for the synthesis of 3-fluoropyridazines by carefully selecting the appropriate fluorinated synthons.

Derivatization and Functionalization of this compound and its Analogs

The strategic introduction of functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Advanced synthetic methodologies enable precise and efficient derivatization of this compound and its analogs. These methods primarily include nucleophilic aromatic substitution, regioselective metallation, and modifications via N-oxide intermediates.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridazine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of electron-deficient heterocyclic systems like pyridazine. The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates the attack of nucleophiles, making it more susceptible to SNAr reactions compared to benzene. In dihalogenated pyridazines, the position of substitution is dictated by the electronic environment and the nature of the leaving group.

In systems analogous to this compound, such as 3,6-dichloropyridazine (B152260), nucleophilic attack occurs preferentially at the C6 position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during the substitution process. For instance, the reaction of 3,6-dichloro-4-dialkylaminopyridazines with alkoxides results in the formation of 3-alkoxy-6-chloro-4-dialkylaminopyridazines, demonstrating the higher reactivity of the chlorine atom at the 6-position rsc.org. Similarly, reactions with secondary amines on the same substrate yield 4,6-diamino-3-chloropyridazine derivatives rsc.org.

The reactivity of halogens in SNAr reactions on pyridazine and pyridine systems generally follows the order F > Cl > Br > I, which is contrary to the trend in SN2 reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity of fluoro-substituted pyridazines makes them valuable precursors for further derivatization.

The regioselectivity of SNAr can be influenced by the substituents already present on the pyridazine ring. A study on 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine (B117243) showed that the regioselectivity between the 2- and 6-positions is dependent on the steric and electronic properties of the 3-substituent researchgate.net. For example, with a carboxylate or amide group at the 3-position, substitution is favored at the 2-position, while cyano or trifluoromethyl groups direct the substitution to the 6-position researchgate.net.

SubstrateNucleophileProductYield (%)Reference
3,6-Dichloro-4-dialkylaminopyridazineAlkoxides3-Alkoxy-6-chloro-4-dialkylaminopyridazine- rsc.org
3,6-Dichloro-4-dialkylaminopyridazineSecondary amines4,6-Diamino-3-chloropyridazine- rsc.org
3-Carboxylate-2,6-dichloropyridine1-Methylpiperazine2-Substituted isomer favored- researchgate.net
3-Cyano-2,6-dichloropyridine1-Methylpiperazine6-Substituted isomer favored- researchgate.net

Regioselective Metallation and Subsequent Functionalization

Regioselective metallation, particularly lithiation, followed by quenching with an electrophile is a powerful tool for the C-H functionalization of pyridines and their analogs. The position of metallation is often directed by the most acidic proton, which is influenced by the electronic effects of the substituents and the heteroatoms in the ring.

For 3-fluoropyridine (B146971), a close analog of this compound, regioselective lithiation can be achieved at either the C2 or C4 position depending on the reaction conditions. The use of lithium diisopropylamide (LDA) in THF at -78 °C directs the lithiation to the C4 position of 3-chloropyridine (B48278) and 3-fluoropyridine researchgate.netresearchgate.net. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. For example, quenching the 4-lithiated intermediate of 3-chloropyridine with different electrophiles provides the corresponding 3,4-disubstituted pyridines in yields ranging from 16-96% researchgate.net. A practical synthesis of lithium 3-fluoropyridine-2-carboxylate has been developed through regioselective lithiation at the C2 position followed by carboxylation tandfonline.com.

SubstrateReagentElectrophileProductYield (%)Reference
3-ChloropyridineLDA, THF, -78 °CI₂3-Chloro-4-iodopyridine96 researchgate.net
3-ChloropyridineLDA, THF, -78 °C(PhS)₂3-Chloro-4-(phenylthio)pyridine85 researchgate.net
3-ChloropyridineLDA, THF, -78 °CPhCHOα-(3-Chloro-4-pyridinyl)benzenemethanol72 researchgate.net
3-FluoropyridineLDA, THF, -78 °CMe₃SiCl3-Fluoro-4-(trimethylsilyl)pyridine85 researchgate.net
3-Fluoropyridine-CO₂Lithium 3-fluoropyridine-2-carboxylateHigh tandfonline.com

Modifications via Pyridazine N-Oxides

The N-oxidation of pyridazines and related heterocycles activates the ring towards both electrophilic and nucleophilic attack, providing a versatile handle for further functionalization. The N-oxide group can be retained in the final product or removed in a deoxygenation step.

A significant advancement in the synthesis of meta-fluorinated pyridines involves the direct fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield rsc.orggoogle.comnih.gov. This is a notable finding as direct fluorination at the meta position of pyridines is typically challenging. The resulting 3-fluoro-4-nitropyridine N-oxide can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation rsc.orgnih.gov. This strategy highlights the utility of the N-oxide group in directing fluorination to a specific position.

Pyridazine N-oxides can also undergo deoxygenative functionalization. For instance, photolysis of 3,6-dichloropyridazine N-oxide can lead to the evolution of atomic oxygen, which can then participate in oxidation reactions nih.govnih.gov. The efficiency of this photodeoxygenation is influenced by the substituents on the pyridazine ring, with electron-withdrawing groups like chlorine at the C6 position favoring this pathway nih.gov.

SubstrateReagentsProductYield (%)Reference
3-Bromo-4-nitropyridine N-oxideTBAF, DMSO, 25 °C, 5 min3-Fluoro-4-nitropyridine N-oxide37 nih.gov
3-Fluoro-4-nitropyridine N-oxideH₂, 10% Pd/C, MeOH, 25 °C, 10 min3-Fluoro-4-aminopyridineQuantitative nih.gov
3,6-Dichloropyridazine N-oxidehv (350 nm), C₆H₆/CH₂Cl₂Phenol47 nih.gov

Sustainable and Efficient Synthetic Approaches

In recent years, there has been a growing emphasis on the development of sustainable and efficient synthetic methods in organic chemistry. For the synthesis of this compound and its derivatives, techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages over conventional methods in terms of reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased yields, and improved product purity. This technology has been successfully applied to the synthesis of various pyridazine and pyridine derivatives. For example, the synthesis of pyridazinone derivatives has been achieved using microwave-assisted methods, offering a more efficient alternative to conventional heating asianpubs.org. A comparative study on the synthesis of tri-substituted imidazoles showed that microwave-assisted reactions produced greater yields in minimal time compared to conventional methods benthamdirect.com. Similarly, the synthesis of 4,6-diarylpyrimidines via a microwave-assisted, solvent-free method was significantly faster than conventional heating, although yields were sometimes higher with the latter javeriana.edu.co.

Phase-transfer catalysis (PTC) is another green chemistry approach that facilitates the reaction between reactants in immiscible phases. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. PTC offers several benefits, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and simplified work-up procedures. This methodology has been widely applied in the synthesis of various organic compounds, including heterocyclic systems. The catalyst enhances the reaction rate by increasing the concentration of the reacting anion in the organic phase and by increasing its reactivity due to weaker ion-pairing.

ReactionMethodConditionsReaction TimeYield (%)Reference
Synthesis of Tri-substituted ImidazolesConventionalReflux6-8 h72-84 benthamdirect.com
Synthesis of Tri-substituted ImidazolesMicrowave180-240 W4-8 min78-90 benthamdirect.com
Synthesis of 4,6-DiarylpyrimidinesConventionalOrganic solvent, base catalysisLongerHigher javeriana.edu.co
Synthesis of 4,6-DiarylpyrimidinesMicrowaveSolvent-free, CaCl₂ catalystShorterAcceptable to good javeriana.edu.co

Chemical Reactivity and Mechanistic Investigations of 3 Fluoropyridazine

Pathways of Fluorine-Mediated Reactivity (e.g., electrophilic, nucleophilic substitution at the fluorine-bearing carbon, coupling reactions)

The reactivity of 3-fluoropyridazine is dominated by the electron-deficient nature of the pyridazine (B1198779) ring, a characteristic that is further intensified by the inductive effect of the fluorine atom. This electronic landscape makes the molecule susceptible to nucleophilic attack while rendering it highly unreactive toward electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer intermediate and thus facilitating the reaction. wikipedia.org The SNAr reactions of fluoropyridines are often faster than those of other corresponding halopyridines due to the high electronegativity of fluorine. nih.govacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org While specific kinetic data for this compound is limited, this principle generally applies to electron-deficient fluoroheterocycles.

Studies on related halogenopyridazines have shown that they readily undergo substitution with nitrogen-containing nucleophiles like potassium amide in liquid ammonia. wur.nl Such reactions on 4-halogenopyridazines can proceed through different mechanisms, including SNAr or an elimination-addition pathway involving a didehydropyridazine intermediate. wur.nl

Electrophilic Substitution: Conversely, the pyridazine ring system is strongly deactivated towards electrophilic substitution reactions. researchgate.net The ring nitrogens and the fluorine substituent withdraw electron density from the carbon atoms, making the ring electron-poor and thus unattractive to electrophiles. Reactions that typically occur with benzene, such as nitration or Friedel-Crafts alkylation, are generally not feasible with this compound under standard conditions.

Coupling Reactions: While specific examples involving this compound are not extensively documented in the provided literature, halo-heteroaromatics are common substrates in various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for forming new carbon-carbon bonds. nih.govscirp.org In these processes, the carbon-fluorine bond would first need to be activated, typically by an oxidative addition step to a low-valent palladium complex. However, C-F bonds are generally less reactive in such couplings compared to C-Cl, C-Br, or C-I bonds.

Regioselectivity and Stereoselectivity in Transformations (e.g., chorospecificity)

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the case of this compound, nucleophilic attack is expected to be highly regioselective. The positions ortho and para to the ring nitrogens are the most electron-deficient and therefore the most activated towards nucleophilic attack. In this compound, the fluorine is at the C3 position. The regioselectivity of substitution will be influenced by the directing effects of both the ring nitrogens and the electronic nature of the attacking nucleophile.

For example, studies on the amination of 4-halogenopyridazines with potassium amide show the formation of both 3- and 4-aminopyridazines, indicating a potential lack of complete regioselectivity and suggesting the possibility of a didehydropyridazine intermediate. wur.nl In reactions involving 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution was found to depend significantly on the steric and electronic properties of the 3-substituent and the solvent used. researchgate.net While direct studies on this compound are sparse, these findings suggest that predicting the precise regiochemical outcome requires careful consideration of the specific reactants and conditions.

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.org Since the pyridazine ring is planar and reactions like SNAr typically proceed through a planar intermediate, the concept of stereoselectivity is most relevant when a new chiral center is formed in the substituent being introduced or when the molecule as a whole becomes chiral. For simple substitution reactions at the 3-position of the pyridazine ring itself, where no new stereocenter is created on the ring, the reactions are not typically stereoselective in nature.

Catalyst-Mediated Reactions (e.g., Rh(III)-catalyzed C-H functionalization for 3-fluoropyridines, Sonogashira reaction on bromofluoropyridinaldoximes)

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve transformations that are otherwise difficult. While specific applications to this compound are not widely reported, analogous reactions on related fluorinated heterocycles provide a blueprint for potential reactivity.

Rhodium(III)-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. nih.gov This strategy allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond. For example, a method has been developed for the preparation of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes using a Rh(III) catalyst. nih.govescholarship.org This reaction proceeds with high regioselectivity, providing a single isomer of the 3-fluoropyridine (B146971) product. escholarship.orgresearchgate.net The mechanism typically involves a C-H activation step to form a rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination to regenerate the catalyst. nih.govrsc.org Such a strategy could potentially be adapted for the functionalization of C-H bonds on the this compound ring.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org Research has demonstrated the successful application of the Sonogashira reaction to bromofluoropyridine derivatives. For instance, 6-bromo-3-fluoro-2-pyridinecarbonitrile undergoes efficient coupling with a range of terminal alkynes. soton.ac.uk This two-step protocol, involving the Sonogashira coupling followed by further functional group transformation, provides access to novel 6-alkynyl-3-fluoro-2-pyridinamidoximes. soton.ac.uk Although a C-F bond is less reactive than a C-Br bond, similar palladium-catalyzed couplings are conceptually feasible for this compound, likely requiring more forcing conditions or specialized catalyst systems.

Table 1: Examples of Catalyst-Mediated Reactions on Related Fluoro-Heterocycles
Reaction TypeSubstrate ExampleCatalyst SystemProduct TypeReference
Rh(III)-Catalyzed C-H Functionalizationα-Fluoro-α,β-unsaturated oximes[Cp*RhCl2]2 / Metal AcetateMultisubstituted 3-Fluoropyridines nih.govescholarship.org
Sonogashira Cross-Coupling6-Bromo-3-fluoro-2-pyridinecarbonitrilePd(PPh3)4 / CuI6-Alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk

Electronic Effects of Fluorine on Pyridazine Ring Reactivity (e.g., impact on nitrogen basicity)

The fluorine atom at the 3-position exerts a profound influence on the electronic structure and, consequently, the reactivity of the pyridazine ring.

Inductive and Resonance Effects: Fluorine is the most electronegative element, and its primary electronic contribution is a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the pyridazine ring through the sigma bond framework. The result is a further decrease in the electron density of the already electron-poor pyridazine ring, enhancing its susceptibility to nucleophilic attack. While fluorine also possesses lone pairs that can participate in a positive resonance effect (+R effect), this effect is generally considered weak for halogens and is often outweighed by the powerful inductive withdrawal. rsc.org

The addition of fluorine atoms to an aromatic ring can introduce a new set of π-bonding orbitals, which can further stabilize the ring system, a phenomenon sometimes referred to as "fluoromaticity". nih.govacs.org This stabilization can make the ring more resistant to addition reactions. nih.gov

Impact on Nitrogen Basicity: The basicity of the pyridazine nitrogens is a key aspect of its chemical character. The parent pyridazine molecule is characterized by weak basicity due to the electron-withdrawing nature of the second nitrogen atom. nih.gov The introduction of a strongly electron-withdrawing fluorine atom is expected to further decrease the basicity of the ring nitrogens. The -I effect of fluorine reduces the electron density on the nitrogen atoms, making their lone pairs less available for protonation. In pyridine (B92270), the position of the fluorine substituent has a notable effect on the electronic structure; computational studies have shown different degrees of electronic communication between the fluorine and the nitrogen atom depending on the substitution pattern. nih.gov This reduction in basicity has significant implications for its use as a ligand in organometallic catalysis and for its interaction with biological targets.

Table 2: Summary of Electronic Effects of Fluorine in this compound
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong withdrawal of electron density from the ring via sigma bonds.Increases susceptibility to nucleophilic attack; decreases susceptibility to electrophilic attack.
Resonance Effect (+R)Weak donation of lone-pair electron density to the ring's π-system.Generally outweighed by the inductive effect.
Impact on BasicityOverall electron withdrawal reduces the availability of nitrogen lone pairs.Decreases the pKa of the conjugate acid compared to unsubstituted pyridazine.

Advanced Spectroscopic and Structural Characterization of 3 Fluoropyridazine

Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Analysis

Infrared (IR) and Raman spectroscopy are fundamental techniques for probing the vibrational modes of molecules, providing insights into their structure and bonding. Studies have recorded and assigned the IR and Raman spectra of 3-fluoropyridazine in both liquid and vapor phases researchgate.netnih.govresearchgate.net. These experimental spectra are often complemented by ab initio and Density Functional Theory (DFT) calculations to verify vibrational assignments and understand the normal modes of vibration.

Calculations using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, have shown excellent agreement with experimental vibrational frequencies researchgate.net. These calculations help in assigning specific vibrational bands, such as C-F stretching frequencies, which are observed in a similar range to that found in fluorobenzene, indicating the influence of the ring π-bonding on this mode researchgate.net. The aromatic C=N double bond stretching frequency is typically observed between 1562 cm⁻¹ and 1608 cm⁻¹ researchgate.net. The vibrational spectra of this compound, when compared to pyridine (B92270) and 2-fluoropyridine, reveal that while most ring vibrational frequencies remain similar, the C-F stretching modes are distinct and influenced by the aromatic ring system researchgate.netcore.ac.uk. Minor discrepancies between observed and calculated frequencies, particularly at higher wavenumbers, can suggest the presence of vibronic coupling, warranting further detailed analysis researchgate.net.

Rotational Spectroscopy (Microwave) and Molecular Structure Determination

Microwave spectroscopy, specifically Fourier Transform Microwave (FTMW) spectroscopy, is a powerful tool for determining the precise gas-phase molecular structure of molecules. The ground state rotational spectra of this compound have been investigated using both FTMW and chirped pulse FTMW (cp-FTMW) spectroscopies researchgate.netacs.orgnih.govfigshare.com. To obtain accurate structural parameters, including bond distances and angles, the spectra of isotopically substituted species, such as those with ¹³C and ¹⁵N, were recorded in natural abundance researchgate.netacs.orgnih.govfigshare.com.

The analysis of these rotational spectra allows for the determination of rotational constants, which are then used to calculate geometric parameters of the pyridine ring backbone researchgate.netacs.orgnih.govfigshare.com. Studies indicate that fluorine substitution at the meta position (3-position) has a less pronounced effect on the pyridine ring geometry compared to ortho-substitution (2-position) researchgate.netresearchgate.netacs.orgnih.govfigshare.com. The ¹⁴N hyperfine structure analysis provides additional information about the electronic environment around the nitrogen atom, suggesting a bonding model involving hyperconjugation where the fluorine lone pair donates electron density into the pyridine π-system researchgate.netacs.orgnih.govfigshare.com. For instance, in the context of 3-fluoropyridine-water adducts, microwave spectroscopy has determined the structure of the intermolecular O-H···N hydrogen bond, with a bond distance of 1.9961(5) Å and an O-H···N angle of 156.8(1)° nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is crucial for characterizing the electronic environment of atoms within the molecule and confirming its structure. While specific detailed NMR spectral parameters for this compound are available in databases nih.govspectrabase.com, research often focuses on coupling constants and chemical shift correlations.

Studies on fluorinated pyridines and related systems have explored ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹³C-¹⁹F coupling constants, relating them to electronic structure and substituent effects researchgate.netnih.gov. Theoretical calculations, such as GIAO/DFT, are often employed to predict and assign these chemical shifts and coupling constants, providing a deeper understanding of the electronic transmission mechanisms researchgate.netnih.govresearchgate.net. For example, research into long-range scalar coupling constants (JHF) in fluorinated heterocycles has highlighted the influence of the nitrogen lone pair on these couplings, with delocalization of the lone pair contributing positively to longer-range couplings nih.gov.

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy, including techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI), along with Vacuum-Ultraviolet (VUV) MATI, provides detailed information about the electronic states, ionization energies, and excited state dynamics of molecules researchgate.netresearchgate.netrsc.orgx-mol.netacs.orgdntb.gov.ua. These methods are particularly useful for studying the vibronic structure of the first electronically excited and ionic ground states.

Studies on this compound using REMPI and MATI spectroscopy have determined its S₁ excitation energy to be 35,064 ± 2 cm⁻¹ (4.3474 ± 0.0002 eV) researchgate.netresearchgate.netrsc.org. These investigations have revealed distinct vibronic coupling effects, leading to a warped S₁ minimum structure with C₁ symmetry researchgate.netresearchgate.netrsc.org. The adiabatic ionization energy (AIE) of the ionic ground state (14a′, nN-LP orbital) has been precisely determined to be 76,579 ± 6 cm⁻¹ (9.4946 ± 0.0007 eV) researchgate.netrsc.org. The origin of the D₁ state (4a′′, π-orbital) is located nearby at 77,129 cm⁻¹ (9.5628 eV) researchgate.netrsc.org. The proximity of these ionic states leads to coupling via specific vibrational modes (ν[Wag.out.,16a] and ν₁₀a), inducing a twisted D₀ geometry with C₁ symmetry researchgate.netrsc.org. Franck-Condon analysis, comparing experimental spectra with theoretical simulations, has been instrumental in understanding these vibronic interactions and the resulting cationic structures researchgate.netresearchgate.netrsc.org. Furthermore, the electronic absorption spectrum in the vapor phase has identified n→π* and π→π* transitions, with oscillator strengths and excited state dipole moments determined using the solvent-shift method researchgate.netresearchgate.net.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of molecular ions and fragment ions, which is crucial for confirming the elemental composition and identifying the molecule. While specific HRMS data for this compound is not detailed in the provided snippets, it is a standard technique used in conjunction with other spectroscopic methods to confirm the identity and purity of synthesized compounds and to analyze fragmentation patterns that can provide structural clues rsc.org.

X-ray Diffraction Analysis for Solid-State Conformations

X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional structure, molecular conformation, and crystal packing in the solid state mdpi.comwikipedia.orgrsc.org. While specific crystal structure data for this compound itself is not explicitly detailed in the provided search results, related studies on substituted pyridines and other aromatic systems demonstrate the application of XRD for structural elucidation mdpi.comwikipedia.orgrsc.orgmdpi.comresearchgate.net.

For instance, studies on substituted triazolo[4',3':2,3]pyridazino[4,5-b]indoles have confirmed their structures using X-ray diffraction, providing unit cell parameters, space group information, and details on ring twists and intermolecular interactions mdpi.com. Similarly, X-ray diffraction studies on fluorine-functionalized thiosemicarbazones have revealed molecular structures, conformations, and intramolecular interactions, such as hydrogen bonding involving fluorine atoms mdpi.com. The comparison of crystal packing in fluorinated pyridines, such as 3-fluoropyridine (B146971) and its derivatives, with pentafluoropyridine (B1199360) has shown a dependence of molecular arrangement on the degree of fluorine substitution researchgate.net. These techniques are essential for understanding how molecules arrange themselves in the solid state, which can influence their physical properties.

Computational and Theoretical Studies of 3 Fluoropyridazine

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 3-fluoropyridazine. Methodologies such as Density Functional Theory (DFT), ab initio methods, and Møller-Plesset perturbation theory (MP2) are employed to achieve accurate predictions.

Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy. The B3LYP functional, combined with basis sets like 6-311++G(d,p), has been successfully used to optimize the molecular geometry of similar halogenated pyridines. researchgate.net These calculations provide precise bond lengths and angles, revealing the influence of the fluorine atom on the pyridazine (B1198779) ring.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods like MP2, offer a higher level of theory. While computationally more demanding, they provide a rigorous quantum mechanical description of the molecule. For instance, MP2 calculations with basis sets like cc-pVTZ have been used to compute the molecular structures of related halopyridines, showing excellent agreement with experimental data.

Basis set selection is a critical aspect of these calculations. Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly chosen. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic effects of the electronegative fluorine atom and the lone pairs on the nitrogen atoms.

The following table presents a hypothetical comparison of optimized geometrical parameters for this compound calculated using different theoretical methods.

ParameterDFT (B3LYP/6-311++G(d,p))Ab initio (MP2/cc-pVTZ)
C3-F Bond Length (Å)1.3451.342
N1-N2 Bond Length (Å)1.3301.328
C3-C4 Bond Length (Å)1.3851.388
N1-C6 Bond Length (Å)1.3351.333
∠N1-N2-C3 (°)120.5120.7
∠N2-C3-C4 (°)122.0121.8
∠F-C3-N2 (°)115.8116.0

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual calculated values may vary.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational frequencies (infrared and Raman) and NMR chemical shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of normal modes of vibration and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. DFT calculations have demonstrated excellent agreement with experimental vibrational spectra for fluorinated pyridines. researchgate.net

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another significant application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical predictions aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model chemical reactions, elucidating reaction mechanisms, and identifying transition states. This is particularly useful for understanding the reactivity of this compound in various chemical transformations.

Reaction Pathway Modeling: By mapping the potential energy surface of a reaction, computational methods can trace the energetic profile from reactants to products. This allows for the identification of intermediates and transition states, providing a detailed picture of the reaction mechanism. For instance, modeling the nucleophilic aromatic substitution (SNAr) on this compound would involve calculating the energies of the reactant, the Meisenheimer intermediate, and the product, as well as the transition states connecting them.

Transition State Modeling: The identification of the transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the activation energy of a reaction. youtube.com Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate transition state structures. The vibrational frequency analysis of a located transition state should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Cyclic Voltammetry Studies: While cyclic voltammetry is an experimental technique, computational methods can be used to predict the reduction and oxidation potentials of a molecule. By calculating the energies of the neutral molecule and its corresponding radical cation and anion, it is possible to estimate the redox potentials. These theoretical predictions can aid in the interpretation of experimental cyclic voltammetry data for this compound.

Analysis of Fluorine's Electronic Impact on the Pyridazine System

The introduction of a fluorine atom into the pyridazine ring has a profound effect on its electronic properties. Computational analysis can quantify these effects.

Electronegativity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly perturbs the electron density distribution in the pyridazine ring. byjus.comwikipedia.org This can be visualized through calculated molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface.

Hyperconjugation: Hyperconjugation involves the interaction of sigma (σ) bond orbitals with adjacent pi (π) or p orbitals. wikipedia.org In this compound, there can be hyperconjugative interactions between the C-F σ bond and the π system of the pyridazine ring. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these interactions and their contribution to the stability of the molecule.

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and electronic properties. The fluorine substituent generally lowers the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and can be related to its reactivity in chemical reactions. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

PropertyPyridazine (Calculated)This compound (Calculated)
HOMO Energy (eV)-7.2-7.5
LUMO Energy (eV)-0.5-0.8
HOMO-LUMO Gap (eV)6.76.7
Dipole Moment (Debye)3.92.5

Note: The data in this table is illustrative and based on general trends. Actual calculated values will depend on the computational method and basis set used.

Intermolecular Interactions and Hydrogen Bonding within Fluoropyridazine Complexes

Computational methods can be used to study the non-covalent interactions between this compound and other molecules, including hydrogen bonding and other intermolecular forces.

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Computational studies can model the interaction of this compound with hydrogen bond donors, such as water or alcohols. By calculating the geometry and binding energy of these complexes, the strength and nature of the hydrogen bonds can be characterized.

Intermolecular Interactions: Beyond classical hydrogen bonding, other weak intermolecular interactions, such as C-H···F and C-H···N interactions, can play a role in the solid-state packing and solution-phase behavior of this compound. Computational methods like the Atoms in Molecules (AIM) theory can be used to identify and characterize these weak interactions. The study of dimers and larger clusters of this compound can provide insights into its bulk properties.

Synthesis and Exploration of Functionalized 3 Fluoropyridazine Derivatives

Synthesis of Novel Fused-Ring Pyridazine (B1198779) Systems Incorporating Fluorine (e.g., pyrrolo[1,2-b]pyridazines)

The synthesis of fused-ring systems incorporating the pyridazine core, particularly those with fluorine substituents, offers access to novel molecular architectures with potentially enhanced biological activities. Pyrrolo[1,2-b]pyridazines represent one such class of fused heterocycles that have garnered attention.

Research has demonstrated that pyrrolo[1,2-b]pyridazine (B13699388) derivatives can be synthesized through various cycloaddition reactions. For instance, a facile approach involves the reaction of certain α-fluoronitroalkenes with pyridazinium salts, leading to the formation of 5-fluoro-pyrrolo[1,2-b]pyridazines researchgate.netresearchgate.net. Another method utilizes the 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles, such as methyl or ethyl propiolate, to yield pyrrolo[1,2-b]pyridazine derivatives nih.govmdpi.comthsci.com. These methods highlight the versatility of pyridazine precursors in constructing complex fused systems, with the fluorine atom often being incorporated from the outset of the synthesis.

Strategies for Multi-Substituted Fluoropyridazines

Developing efficient strategies for the synthesis of multi-substituted fluoropyridazines is crucial for expanding their utility in chemical synthesis. These strategies often involve regioselective functionalization of pre-existing fluoropyridazine scaffolds or the construction of the fluoropyridazine ring from appropriately substituted precursors.

One approach involves the Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. This method allows for the preparation of multi-substituted 3-fluoropyridines with high regioselectivity, accommodating a variety of aryl, heteroaryl, and alkyl substituents on both the oxime and alkyne components nih.govescholarship.orgresearchgate.netresearchgate.net. The reaction is noted for its bench-top convenience and tolerance to various functional groups.

Furthermore, C–H arylation protocols have been developed that exhibit excellent regioselectivity at the 3- and 4-positions of pyridines, including 3-fluoropyridine (B146971). For example, the arylation of 3-fluoropyridine with phenyl substituents at the C-4 position has been achieved with good yields and high regioselectivity, demonstrating the potential for targeted functionalization nih.gov.

3-Fluoropyridazine as a Precursor for Complex Heterocyclic Structures

This compound itself, or its readily accessible derivatives, serves as a valuable precursor and building block for the synthesis of more complex heterocyclic architectures. Its inherent reactivity, influenced by the electron-withdrawing fluorine atom and the nitrogen atoms, allows for diverse transformations.

While direct examples of this compound as a precursor for highly complex structures are less detailed in the provided search results compared to its fused derivatives, the general utility of fluoropyridines as synthetic intermediates is well-established. For instance, 3-fluoro-4-iodopyridine (B28142) is noted as a key building block for the synthesis of β-carboline derivatives, which have applications in anti-cancer treatments and neuroprotection ossila.com. The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring in such precursors allows for sequential functionalization, such as Suzuki coupling followed by lithiation and further reactions, enabling the construction of intricate molecules. The broader class of fluorinated pyridines are recognized as important scaffolds in medicinal chemistry due to their presence in numerous approved drugs guidechem.commdpi.com.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective synthetic methods for chiral fluoropyridazine derivatives is of significant interest, particularly for applications in pharmaceuticals where enantiomeric purity is critical.

Asymmetric Synthesis of Trifluoromethylated Dihydropyridazines: Significant progress has been made in the asymmetric synthesis of trifluoromethylated dihydropyridazines. One notable strategy employs an asymmetric Brønsted acid-assisted Lewis base catalysis protocol. This method utilizes readily available hydrazones and α,β-unsaturated aldehydes to produce enantiomerically pure trifluoromethylated dihydropyridazines with excellent enantioselectivities rsc.orgbeilstein-journals.orgrsc.org. The reaction demonstrates good tolerance for various functional groups present in the aldehyde component, allowing for the synthesis of a range of chiral products. For example, a diarylprolinol ether catalyzed cyclization has been successfully applied to α,β-unsaturated aldehydes, yielding the desired products with high enantiomeric excess rsc.orgrsc.org.

Fluorinated Tripeptides Based on the Tetrahydropyridazine Scaffold: Research has also focused on the synthesis of extended fluorinated tripeptides incorporating novel heterocyclic hydrazino acids based on the tetrahydropyridazine scaffold beilstein-journals.orgnih.govnih.govresearchgate.netbohrium.com. These non-proteinogenic cyclic β-amino acids are prepared using a zinc-catalyzed aza-Barbier reaction followed by an intramolecular Michael addition. This methodology allows for the incorporation of trifluoromethyl (CF3) or difluoromethyl (CF2H) groups into the tetrahydropyridazine ring, creating building blocks with potential for peptidomimetic design. Preliminary conformational studies indicate that tripeptides containing this scaffold exhibit an extended conformation in solution and solid states beilstein-journals.orgnih.govnih.gov.

General Stereoselective Synthesis: More broadly, stereoselective synthesis, which aims to create unequal mixtures of stereoisomers, is a fundamental concept in organic chemistry wikipedia.org. Methods such as asymmetric catalysis, using chiral catalysts, enzymes, or reagents, are employed to achieve enantioselective synthesis, where one enantiomer is preferentially formed nih.govmetu.edu.trnih.govslideshare.net. While specific examples directly linking these general stereoselective methods to this compound derivatives beyond the trifluoromethylated dihydropyridazines are not extensively detailed in the provided literature, the principles are applicable to the design of chiral fluoropyridazine compounds.

Future Research Trajectories for 3 Fluoropyridazine Chemistry

Advancements in Regio- and Stereoselective Synthetic Methodologies

The precise control over the placement of substituents on the pyridazine (B1198779) ring is paramount for modulating the biological activity and material properties of 3-fluoropyridazine derivatives. Future research will heavily invest in the development of more sophisticated synthetic methods that offer high levels of regioselectivity and stereoselectivity.

Current synthetic approaches often yield mixtures of isomers, necessitating challenging purification steps. A key future direction will be the design of reactions that selectively target specific positions on the this compound scaffold. For instance, developing C-H functionalization reactions catalyzed by transition metals like rhodium could enable the direct and selective introduction of functional groups, avoiding the need for pre-functionalized starting materials. nih.gov The stereoselective incorporation of fluorine and other substituents is crucial, as the three-dimensional arrangement of atoms can dramatically alter a molecule's interaction with biological targets. beilstein-journals.orgnih.gov

The synthesis of chiral this compound analogs represents a significant, yet challenging, frontier. nih.govmdpi.com Methodologies that employ chiral catalysts or auxiliaries to control the stereochemistry during ring formation or subsequent functionalization will be highly sought after. rsc.org Such advancements will provide access to enantiomerically pure compounds, which are essential for the development of new therapeutic agents. nih.gov The exploration of cascade reactions and multi-component reactions will also be a priority, aiming to construct complex fluorinated pyridazine structures in a single, efficient step. nih.govresearchgate.net

Table 1: Emerging Synthetic Strategies for Fluorinated Heterocycles

Methodology Key Features Potential Advantages for this compound
Transition-Metal Catalyzed C-H Functionalization Direct introduction of functional groups onto the heterocyclic core. nih.gov Improved atom economy, reduced number of synthetic steps, and predictable regioselectivity.
Asymmetric Catalysis Use of chiral catalysts to produce specific stereoisomers. nih.govrsc.org Access to enantiomerically pure drug candidates with potentially improved efficacy and reduced side effects.
[n+m] Cycloaddition Reactions Modular and convergent synthesis of the pyridazine ring. nih.govresearchgate.net Rapid generation of diverse libraries of substituted 3-fluoropyridazines from simple precursors.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction

The intersection of computational science and organic chemistry is set to revolutionize the discovery and development of new this compound derivatives. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for designing efficient synthetic routes and predicting the physicochemical and biological properties of novel compounds. nih.govarxiv.org

Development of Novel Catalytic Systems for Fluorofunctionalization

The introduction of fluorine atoms or fluorine-containing groups onto the pyridazine scaffold often requires specialized reagents and catalysts. A major thrust of future research will be the development of novel catalytic systems that enable more efficient, selective, and sustainable fluorination and fluoroalkylation reactions.

While significant progress has been made in transition-metal-catalyzed fluorination, there is a continuing need for catalysts that are more robust, operate under milder conditions, and are tolerant of a wider range of functional groups. beilstein-journals.orgnih.gov Systems based on palladium, copper, and silver have shown utility in C-F bond formation. beilstein-journals.orgnih.gov Future work will likely explore catalysts based on more earth-abundant and less toxic metals. The development of frustrated Lewis pairs (FLPs) for C-F activation presents another promising avenue for selective fluorination under metal-free conditions. nih.gov

Organocatalysis has emerged as a powerful strategy for enantioselective fluorination. nih.govmdpi.com Chiral organocatalysts can activate substrates and fluorinating reagents to achieve high levels of stereocontrol. Future research will focus on designing new generations of organocatalysts with enhanced activity and broader substrate scope, applicable to the this compound system. The ultimate goal is to develop catalytic methods that allow for the late-stage fluorination of complex molecules, which is a highly valuable strategy in drug discovery programs. mdpi.com

Table 2: Comparison of Catalytic Fluorination Approaches

Catalyst Type Mechanism Example Advantages Challenges
Transition Metals (e.g., Pd, Cu) Reductive elimination from a high-valent metal-fluoride complex. beilstein-journals.org High efficiency, broad substrate scope. Potential for metal contamination in products, cost of precious metals.
Organocatalysts Formation of a chiral enamine or iminium ion intermediate. nih.gov Metal-free, enables high enantioselectivity. Can require high catalyst loadings, limited to specific substrate classes.

Exploration of Ultrafast Spectroscopic Dynamics of Fluoropyridazines and their Analogs

Understanding the behavior of molecules upon interaction with light is fundamental to designing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and molecular probes. nih.govacademie-sciences.fr Future research will increasingly utilize ultrafast spectroscopic techniques to unravel the complex photophysical and photochemical dynamics of this compound and its derivatives.

Techniques such as transient absorption and time-resolved fluorescence spectroscopy can monitor the fate of molecules on femtosecond to nanosecond timescales after photoexcitation. acs.org This allows for the direct observation of processes like intersystem crossing, internal conversion, and excited-state relaxation pathways. For fluoropyridazines, a key question is how the position of the fluorine atom and other substituents influences these dynamics. nih.gov The strong electronegativity of fluorine can significantly alter the electronic structure of both the ground and excited states, thereby affecting properties such as fluorescence quantum yield and lifetime. mdpi.com

Computational chemistry will play a crucial role in interpreting experimental spectroscopic data. rsc.orgrsc.org High-level quantum chemical calculations can model excited-state potential energy surfaces and predict transition energies, helping to assign spectral features and elucidate reaction mechanisms. nih.govmdpi.com The synergy between advanced spectroscopic measurements and theoretical calculations will provide a detailed picture of the structure-property relationships governing the photophysics of fluoropyridazines, guiding the rational design of new functional materials with tailored optical properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.